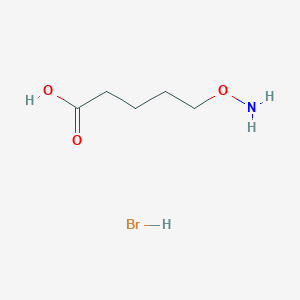

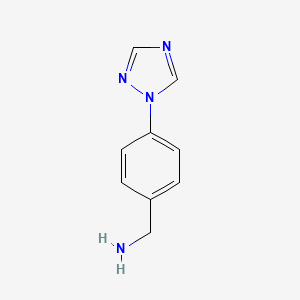

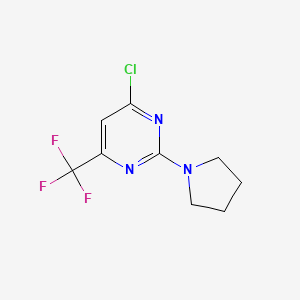

![molecular formula C9H20N2O2 B1612762 1-[4-(2-Hydroxyethyl)piperazin-1-YL]propan-2-OL CAS No. 219137-91-4](/img/structure/B1612762.png)

1-[4-(2-Hydroxyethyl)piperazin-1-YL]propan-2-OL

Overview

Description

“1-[4-(2-Hydroxyethyl)piperazin-1-YL]propan-2-OL” is a compound with the molecular formula C44H52F6N6O4S2 . It is a component of several compounds, including (+/-)-10-(oxiran-2-ylmethyl)-2-(trifluoromethyl)-10H-phenothiazine and N-(2-Hydroxyethyl)piperazine . It is used in the production of corrosion inhibitors, pharmaceuticals, surfactants, and synthetic fibers .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-[4-(2-Hydroxyethyl)piperazin-1-YL]propan-2-OL”, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular weight of “1-[4-(2-Hydroxyethyl)piperazin-1-YL]propan-2-OL” is 907.0 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 18 . The compound has a rotatable bond count of 10 . The exact mass and monoisotopic mass of the compound are both 906.33956548 g/mol .Chemical Reactions Analysis

The compound has been studied for its potential in the treatment of diseases. For example, a number of uracil amides cleave poly (ADP-ribose) polymerase and therefore novel thiouracil amide compounds were synthesized and screened for the loss of cell viability in a human-estrogen-receptor-positive breast cancer cell line .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 152 Ų . It has a heavy atom count of 62 . The compound has a formal charge of 0 . The complexity of the compound is 1070 .Scientific Research Applications

Crystal Structure Analysis

- The crystal structure of a related compound, 1-[4-(2,2-diphenylacetyl)piperazin-1-yl]-3-buten-2-ol, was studied, providing insights into molecular interactions and structural characteristics of similar compounds. This research contributes to understanding the structural basis of these types of molecules in various applications, including drug design and material science (Miyata et al., 2004).

Antifungal Activity

- A series of compounds including 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluoro-phenyl)-3-[(4-substituted phenyl)-piperazin-1-yl]-propan-2-ols were designed and synthesized, exhibiting significant antifungal activities. This indicates potential applications of similar compounds in developing new antifungal agents (Chai et al., 2011).

Antidepressant and Anxiolytic Properties

- New derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, including compounds structurally related to 1-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-2-ol, were synthesized and showed significant antidepressant and antianxiety activities. This suggests the potential application of similar compounds in psychiatric medication (Kumar et al., 2017).

Antimalarial Agents

- Piperazine and pyrrolidine derivatives, including structures similar to the target compound, demonstrated the capacity to inhibit the growth of Plasmodium falciparum, indicating their potential use as antimalarial agents (Mendoza et al., 2011).

Anti-Cancer Activity

- A heterocyclic compound structurally related to 1-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-2-ol showed potential anti-bone cancer activity, suggesting a possible application in oncology (Lv et al., 2019).

Protein Tyrosine Phosphatase 1B Inhibitors

- Phenoxy-3-piperazin-1-yl-propan-2-ol derivatives, structurally related to the target compound, were evaluated for protein tyrosine phosphatase 1B (PTP1B) inhibitory activity, which is relevant in developing antidiabetic drugs (Gupta et al., 2010).

Safety And Hazards

properties

IUPAC Name |

1-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-9(13)8-11-4-2-10(3-5-11)6-7-12/h9,12-13H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZLOOBMQDXOIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602104 | |

| Record name | 1-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(2-Hydroxyethyl)piperazin-1-YL]propan-2-OL | |

CAS RN |

219137-91-4 | |

| Record name | 1-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

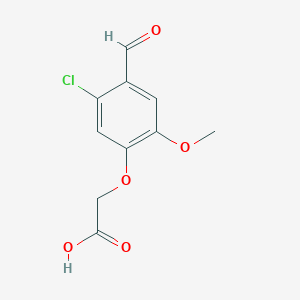

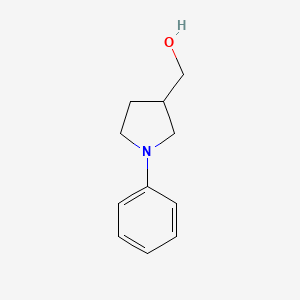

![2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1612684.png)

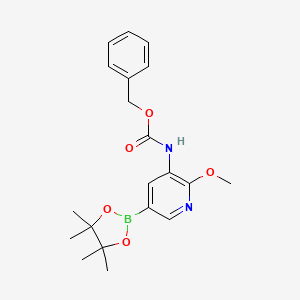

![(R)-N-[(1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl]-tert-butyl-sulfinamide](/img/structure/B1612687.png)

![3-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1612692.png)